molecular formula C12H16N2O2 B6586407 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea CAS No. 1251578-80-9

3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea

Cat. No.: B6586407
CAS No.: 1251578-80-9
M. Wt: 220.27 g/mol
InChI Key: LREDFYYQDSHNSS-UHFFFAOYSA-N
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Description

3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea is a versatile chemical compound extensively used in scientific research. Its unique properties make it ideal for various applications such as drug development, catalysis, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea typically involves the reaction of 1-(hydroxymethyl)cyclopropane with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea is widely used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenylurea moiety can interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1,1-diphenylurea
  • Benzyl (1-(hydroxymethyl)cyclopropyl)methylcarbamate

Uniqueness

3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea stands out due to its unique combination of a cyclopropyl ring and a phenylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-9-12(6-7-12)8-13-11(16)14-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREDFYYQDSHNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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